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2-Methyl-3-pentenoate

Flavor Chemistry Volatility Physicochemical Property

Methyl 2-methyl-3-pentenoate (CAS 33603-30-4) is an aliphatic branched-chain unsaturated carboxylic acid ester. It is primarily utilized as a flavoring agent.

Molecular Formula C6H9O2-
Molecular Weight 113.13 g/mol
Cat. No. B14747980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-pentenoate
Molecular FormulaC6H9O2-
Molecular Weight113.13 g/mol
Structural Identifiers
SMILESCC=CC(C)C(=O)[O-]
InChIInChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1
InChIKeyNFRJJFMXYKSRPK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-Pentenoate (CAS 33603-30-4): Sourcing and Procurement Guide for Flavor and Fragrance R&D


Methyl 2-methyl-3-pentenoate (CAS 33603-30-4) is an aliphatic branched-chain unsaturated carboxylic acid ester. It is primarily utilized as a flavoring agent [1]. The molecule exists as a mixture of geometric isomers, with the regulatory specification defining a 60:40 cis/trans ratio [2]. This compound is functionally related to 2-methyl-3-pentenoic acid and serves as a critical synthetic building block for developing organoleptic profiles, particularly in berry and tropical fruit compositions [1].

Procurement Risk: Why Methyl 2-Methyl-3-Pentenoate Cannot Be Replaced by Generic Unsaturated Esters


Replacing methyl 2-methyl-3-pentenoate with a close structural analog such as its ethyl or acid counterparts results in predictable but critical performance failures. The isomer ratio (cis vs. trans) is not a mere synthetic byproduct but a primary driver of organoleptic potency; a trans-rich mixture is explicitly classified as commercially unviable for flavor applications [1]. Furthermore, the alkyl chain length directly modulates the compound's hydrophobicity (logP) and vapor pressure, which dictates its volatile release kinetics in food matrices [2]. These parameters make simple generic substitution impossible without fundamentally altering the target flavor profile and product performance.

Quantitative Evidence for Methyl 2-Methyl-3-Pentenoate: Head-to-Head Comparator Data


Higher Volatility for Top-Note Impact: Boiling Point Comparison vs. Ethyl Ester

Methyl 2-methyl-3-pentenoate demonstrates a 22 °C lower boiling point (142 °C) at atmospheric pressure compared to its direct ethyl ester analog, ethyl 2-methyl-3-pentenoate (163.76 °C) [1][2]. This lower boiling point is corroborated by estimated vapor pressure data, with the methyl ester exhibiting a significantly higher vapor pressure of 6.474 mmHg at 25 °C compared to 1.6 mmHg at 20 °C for the ethyl ester [1][3].

Flavor Chemistry Volatility Physicochemical Property

Superior Aqueous Compatibility: Lipophilicity and Water Solubility vs. Ethyl Ester

The octanol-water partition coefficient (logP) of methyl 2-methyl-3-pentenoate is estimated at 1.875, which is 0.67 log units lower than the ethyl analog (log Kow = 2.54) [1][2]. This results in a predicted water solubility of 1663 mg/L for the methyl ester, approximately 3 times higher than the 555.2 mg/L reported for the ethyl ester [1][2].

Food Matrix Compatability logP Water Solubility

Cis-Isomer Ratio as a Critical Quality Attribute vs. Trans-Rich Isomer Mixtures

The commercial viability of 2-methyl-3-pentenoate esters is entirely dependent on the cis-isomer content. The JECFA specification mandates a 99% assay consisting of a 60:40 cis/trans isomer mixture [1]. This is in direct contrast to a commercially available 95% trans:cis (3:1) mixture of ethyl 2-methyl-3-pentenoate, which is explicitly described as 'not found to be of interest as a flavor material' [2]. The high-cis mixture (>50% cis) is uniquely responsible for the sweet, fruity, pineapple, and strawberry aroma and taste qualities [2].

Stereochemistry Flavor Quality Organoleptic Potency

Distinct Flavor Profile Differentiation: Methyl Ester vs. Ethyl Ester

While the ethyl ester (ethyl 2-methyl-3-pentenoate) is characterized as having a 'medium-strength fruity cherry' odor with red fruit character for dark cherry and apple, the methyl ester presents a distinctly greener, more pineapple-forward profile [1][2]. Organoleptic evaluation of the high-cis methyl ester describes a 'fruity, fresh, pineapple, apple, strawberry, melon-green taste at 1 ppm', with a fruity, green strawberry fragrance note accompanied by a chamomile nuance [1]. The maltyl-methyl pentenoate analog is found to have a 'more pleasant, more characteristic and... better strawberry flavor' [3].

Flavor Profile Organoleptic Differentiation Fruit Flavor

High-Value Application Scenarios for Methyl 2-Methyl-3-Pentenoate Based on Comparative Performance Evidence


Aqueous-Based 'Top-Note' Tropical Fruit Beverages

The combination of a lower boiling point (142 °C) and 3x greater water solubility (1663 mg/L) relative to the ethyl ester makes methyl 2-methyl-3-pentenoate the preferred choice for ready-to-drink beverages [1][2]. Its high volatility ensures a strong initial 'sniff' impact, while its aqueous compatibility prevents oiling-off or ringing at typical use levels of 1-5 ppm, delivering a consistent pineapple and melon-green top-note [3].

Strawberry and Berry Flavor Formulations Requiring High Cis-Isomer Specifications

For formulators developing high-fidelity strawberry, raspberry, or mixed-berry profiles, sourcing methyl 2-methyl-3-pentenoate with a specified 60:40 cis/trans ratio is non-negotiable. Evidence from patent literature confirms that only the high-cis isomer mixtures deliver the sweet, strawberry, winey, and rum-like taste with coconut and fatty undertones that define a premium berry flavor [3][4].

Differentiation from Cherry/Apple Profiles via Methyl-Ethyl Ester Selection

Product developers targeting a pineapple, pear, or green herbaceous flavor note should specifically select the methyl ester. Comparative organoleptic data shows the ethyl ester is functionally specialized for cherry, apple, and dark fruit characters [1][2]. Selecting the correct ester directly determines whether the final flavor lands on 'red fruit' or 'tropical green' territory.

Encapsulation and Controlled Release in Confectionery and Chewing Gum

The higher vapor pressure (6.474 mmHg at 25 °C) and lower logP (1.875) of the methyl ester facilitate its migration through hydrophilic encapsulation matrices, enabling efficient flash-release upon chewing in gum applications [1][3]. This is a critical performance parameter for creating the burst of 'juicy' pineapple and strawberry flavor expected in confectionery products.

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